

Spectral Analysis of 2-Amino-3-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-methylphenol

Cat. No.: B031084

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Amino-3-methylphenol** (CAS No. 2835-97-4), a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for **2-Amino-3-methylphenol**, aiding in its identification and characterization.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8-7.2	m	3H	Ar-H
~4.5 (broad s)	s	2H	-NH ₂
~8.5-9.5 (broad s)	s	1H	-OH
~2.1-2.3	s	3H	-CH ₃

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~150-155	C-OH
~140-145	C-NH ₂
~120-130	Ar-C
~115-125	Ar-C
~110-120	Ar-C
~105-115	Ar-C
~15-20	-CH ₃

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
1620-1580	Strong	N-H bending and Aromatic C=C stretching
1500-1400	Medium	Aromatic C=C stretching
1300-1200	Strong	C-O stretching
1250-1150	Strong	C-N stretching

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
123	High	$[M]^+$ (Molecular Ion)
108	Medium	$[M-CH_3]^+$
94	Medium	$[M-NH_2-H]^+$
80	Medium	$[M-C_2H_3O]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of **2-Amino-3-methylphenol** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **1H NMR Acquisition:** A standard proton NMR experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T_1) is used.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is performed to obtain singlets for each unique carbon atom. A spectral width of 0-200 ppm is common. For better sensitivity, a larger number of scans (e.g., 1024 or more) may be required compared to 1H NMR.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation (KBr Pellet Method):** 1-2 mg of finely ground **2-Amino-3-methylphenol** is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

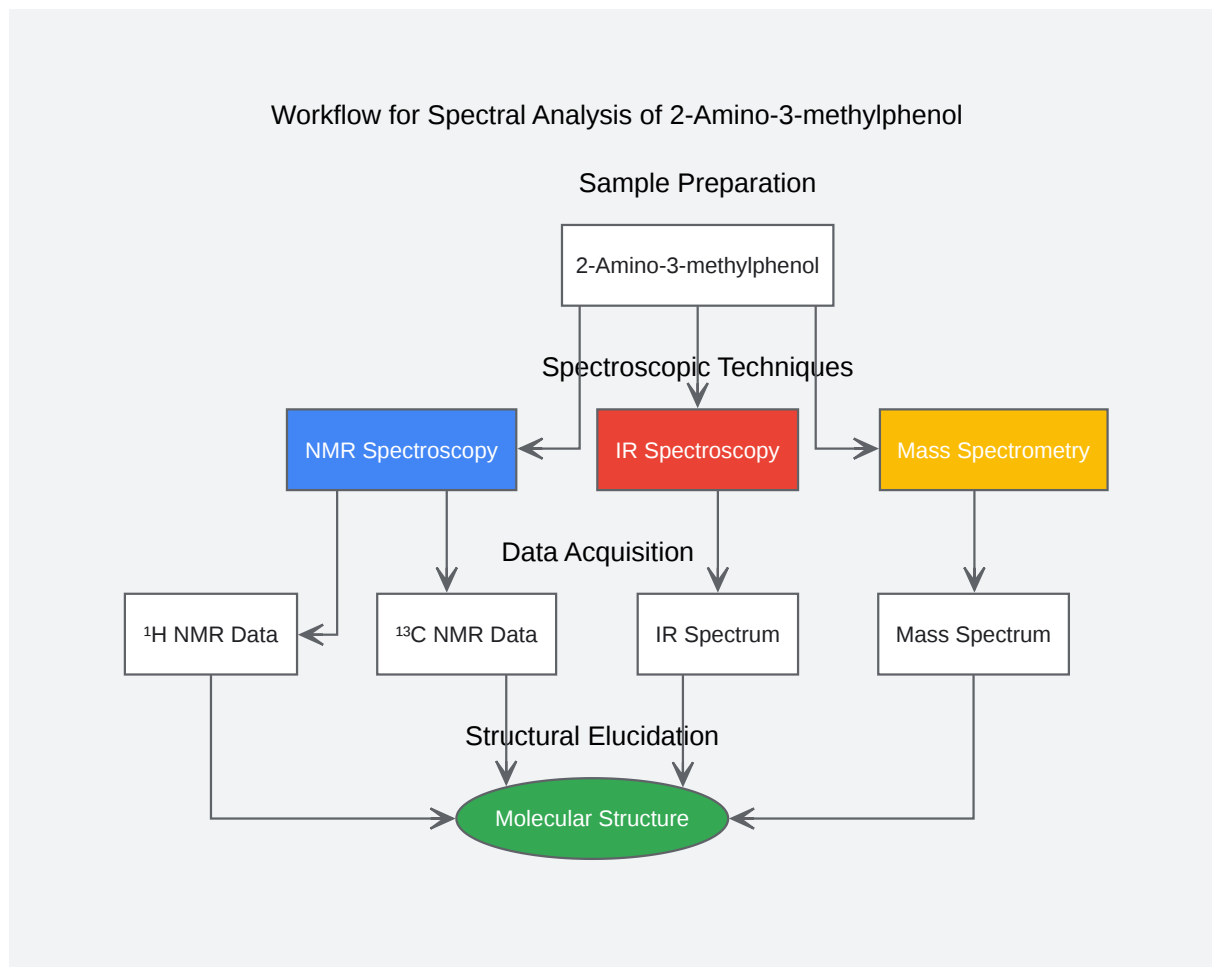
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

- **Sample Introduction:** The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ($[\text{M}]^+$) and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

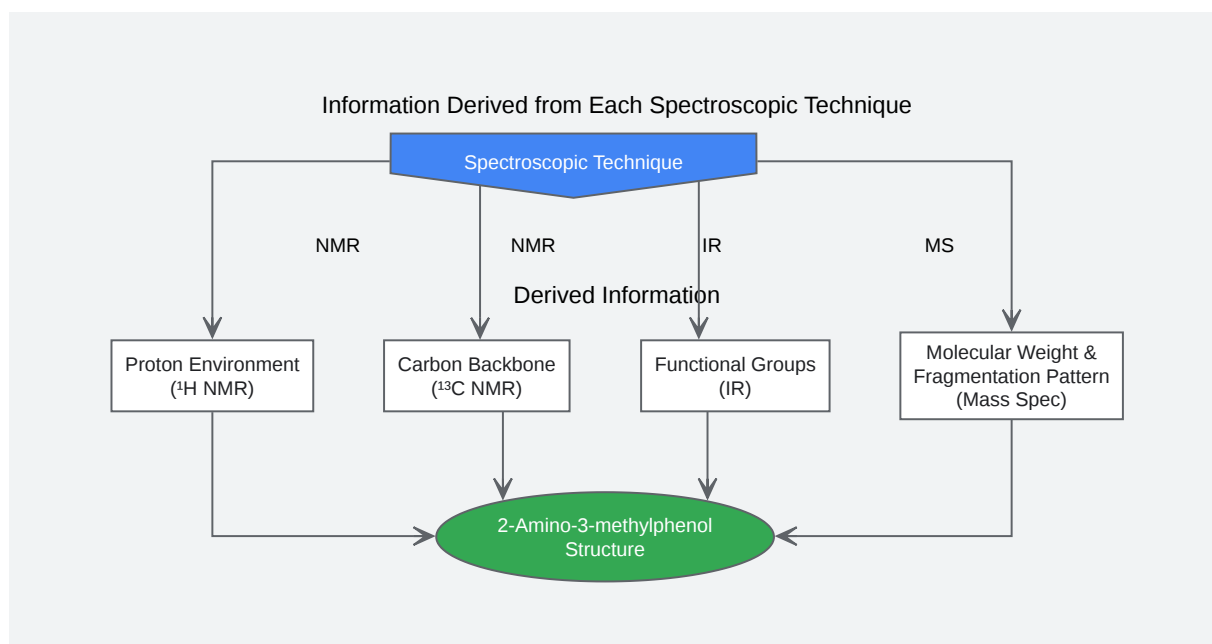
Visualizations

The following diagrams illustrate the logical relationships in the spectral analysis of **2-Amino-3-methylphenol**.



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Workflow for Spectral Analysis of 2-Amino-3-methylphenol



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Information Derived from Each Spectroscopic Technique

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